Cas no 64599-56-0 ((S)-1-Phenyl-2-propyn-1-ol)

(S)-1-Phenyl-2-propyn-1-ol structure
Nombre del producto:(S)-1-Phenyl-2-propyn-1-ol
Número CAS:64599-56-0
MF:C9H8O
Megavatios:132.159222602844
MDL:MFCD00210084
CID:499818
PubChem ID:6999870
(S)-1-Phenyl-2-propyn-1-ol Propiedades químicas y físicas
Nombre e identificación
-
- (S)-1-Phenyl-2-propyn-1-ol
- (R)-1-Phenyl-2-Propyn-1-ol
- (S)-1-phenylprop-2-yn-1-ol
- Benzenemethanol, a-ethynyl-, (aS)-
- (-)-(R)-1-phenyl-1,2,3,4-tetrahydroisoquinoline
- (1R)-(-)-1-phenyl-2-propynol
- (R)-(-)-1-phenyl-1,2,3,4-tetrahydroisoquinoline
- (R)-(-)-1-phenyl-2-propyn-1-ol
- (R)-(-)-1-phenyl-prop-2-yn-1-ol
- (R)-(+)-1-phenyl-2-propyn-1-ol
- (R)-1-phenyl-1,2,3,4-tetrahydroisoquinoline
- (R)-1-phenyl-2-propynol
- (R)-1-phenyl-prop-2-yn-1-ol
- (R)-1-phenyltetrahydroisoquinoline
- (S)-1-Phenyl-1,2,3,
- AC1LQT1C
- ANW-71839
- CTK5J5836
- SureCN1668148
- (1S)-1-phenylprop-2-yn-1-ol
- (S)-
- A-Ethynylbenzyl alcohol
- 3-hydroxy-3-phenyl-prop-1-yne
- (S)-1-Phenyl-2-propyne-1-ol
- KM0867
- 4836AJ
- CS-0109874
- EN300-214065
- (S)-1-Phenyl-2-propyn-1-ol, >=99.0% (sum of enantiomers, GC)
- AMY20011
- A867856
- N-(1-Phenethylpiperidin-4-yl)-N-phenylbezo[d][1,3]dioxole-5-carboxamide
- AS-31842
- (S)-alpha-Ethynylbenzyl alcohol
- AKOS022183151
- 64599-56-0
- SCHEMBL235417
- MFCD00210084
-
- MDL: MFCD00210084
- Renchi: 1S/C9H8O/c1-2-9(10)8-6-4-3-5-7-8/h1,3-7,9-10H/t9-/m0/s1
- Clave inchi: UIGLAZDLBZDVBL-VIFPVBQESA-N
- Sonrisas: O([H])[C@@]([H])(C#C[H])C1C([H])=C([H])C([H])=C([H])C=1[H]
Atributos calculados
- Calidad precisa: 132.05754
- Masa isotópica única: 132.057514874g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 1
- Recuento de receptores de enlace de hidrógeno: 1
- Recuento de átomos pesados: 10
- Cuenta de enlace giratorio: 1
- Complejidad: 136
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 1
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Xlogp3: 1.3
- Superficie del Polo topológico: 20.2
Propiedades experimentales
- Color / forma: Not available
- Denso: 1.067 g/mL at 20 °C(lit.)
- Punto de ebullición: 210.9°C at 760 mmHg
- Punto de inflamación: Fahrenheit: 210.2 ° f
Celsius: 99 ° c - índice de refracción: n20/D 1.551
- PSA: 20.23
- Logp: 1.35320
- Actividad óptica: [α]20/D +28±2°, c = 3.2% in chloroform
- Disolución: Not available
(S)-1-Phenyl-2-propyn-1-ol Información de Seguridad
-
Símbolo:
- Palabra de señal:Warning
- Instrucciones de peligro: H302
- Número de transporte de mercancías peligrosas:UN 2810 6.1/PG 3
- Wgk Alemania:3
- Código de categoría de peligro: 22
- Instrucciones de Seguridad: 26-36/37/39
-
Señalización de mercancías peligrosas:
- Términos de riesgo:22
(S)-1-Phenyl-2-propyn-1-ol PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-214065-5.0g |
(1S)-1-phenylprop-2-yn-1-ol |
64599-56-0 | 95% | 5.0g |
$1000.0 | 2023-02-22 | |
Enamine | EN300-214065-0.5g |
(1S)-1-phenylprop-2-yn-1-ol |
64599-56-0 | 95% | 0.5g |
$215.0 | 2023-09-16 | |
eNovation Chemicals LLC | K54447-0.25g |
(S)-1-PHENYL-2-PROPYN-1-OL |
64599-56-0 | 97% | 0.25g |
$200 | 2023-09-03 | |
TRC | P400338-250mg |
(S)-1-Phenyl-2-propyn-1-ol |
64599-56-0 | 250mg |
$ 275.00 | 2022-06-03 | ||
Alichem | A019110024-5g |
(S)-1-Phenylprop-2-yn-1-ol |
64599-56-0 | 97% | 5g |
$1065.75 | 2023-09-01 | |
Chemenu | CM109966-5g |
(S)-1-Phenylprop-2-yn-1-ol |
64599-56-0 | 95+% | 5g |
$654 | 2021-06-17 | |
Apollo Scientific | OR470118-250mg |
(S)-1-Phenyl-2-propyn-1-ol |
64599-56-0 | 250mg |
£126.00 | 2023-04-13 | ||
eNovation Chemicals LLC | D689606-1g |
(S)-1-Phenyl-2-propyn-1-ol |
64599-56-0 | >97% | 1g |
$385 | 2024-07-20 | |
Alichem | A019110024-1g |
(S)-1-Phenylprop-2-yn-1-ol |
64599-56-0 | 97% | 1g |
$351.52 | 2023-09-01 | |
Enamine | EN300-214065-0.05g |
(1S)-1-phenylprop-2-yn-1-ol |
64599-56-0 | 95% | 0.05g |
$64.0 | 2023-09-16 |
(S)-1-Phenyl-2-propyn-1-ol Literatura relevante
-
Shinzo Kobayashi,Ken Itomi,Kazuhide Morino,Hiroki Iida,Eiji Yashima Chem. Commun. 2008 3019
-
Jiasheng Zhang,Juntao Ye,Shengming Ma Org. Biomol. Chem. 2015 13 4080
-
Harshada M. Salvi,Ganapati D. Yadav Catal. Sci. Technol. 2021 11 1994
64599-56-0 ((S)-1-Phenyl-2-propyn-1-ol) Productos relacionados
- 127-66-2(2-phenylbut-3-yn-2-ol)
- 1346691-25-5(3-Chloro-5-cyclobutoxypyridazine)
- 14248-66-9(3,5-Dimethyl-4-Nitropyridine 1-Oxide)
- 2320820-94-6(2-(2-fluorophenyl)-1-(1,4-oxazepan-4-yl)ethan-1-one)
- 2098011-68-6(Cyclohexyl(4-(2-hydroxyethyl)piperidin-1-yl)methanone)
- 338773-13-0(1-(4-Chlorophenyl)-4-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxaline)
- 2229504-39-4(2-(3-fluoropyridin-2-yl)-2-methylpropanal)
- 872208-88-3(2-{2-(4-ethoxyphenyl)-7-methyl-5H-chromeno2,3-dpyrimidin-4-ylsulfanyl}-N-methyl-N-phenylacetamide)
- 1895243-12-5(3-fluoropyrazolo[1,5-a]pyrimidine-6-carboxylic acid)
- 1342640-00-9(3-(3-methoxy-4-nitrophenoxy)propan-1-amine)
Proveedores recomendados
Amadis Chemical Company Limited
(CAS:64599-56-0)(S)-1-Phenyl-2-propyn-1-ol

Pureza:99%
Cantidad:5g
Precio ($):1119.0